molecular formula C15H16O4 B5733858 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate

3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate

Cat. No. B5733858
M. Wt: 260.28 g/mol
InChI Key: GKRXCVMIJYRTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate, also known as EMP, is a chemical compound that has been widely used in scientific research applications. This compound belongs to the class of coumarin derivatives and has been found to have potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate is not completely understood. However, studies have shown that it exerts its therapeutic effects through various pathways. 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. It also scavenges free radicals and protects cells from oxidative damage. Additionally, 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has been found to induce apoptosis in cancer cells and inhibit angiogenesis.
Biochemical and Physiological Effects:
3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has also been found to have low toxicity and is well-tolerated by cells. However, 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has some limitations as well. It is a relatively new compound, and its mechanism of action is not completely understood. Additionally, 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has not been extensively tested in animal models, and its safety and efficacy need to be further evaluated.

Future Directions

There are several future directions for 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate research. 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has been found to have potential therapeutic properties, and further studies are needed to evaluate its efficacy in animal models and clinical trials. Additionally, the mechanism of action of 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate needs to be further elucidated to understand its therapeutic potential fully. Furthermore, 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate can be modified to improve its pharmacokinetic and pharmacodynamic properties, which may enhance its therapeutic efficacy. Finally, 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate can be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate is a chemical compound that has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has several advantages for lab experiments, but its limitations need to be further evaluated. There are several future directions for 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate research, and further studies are needed to fully understand its therapeutic potential.

Synthesis Methods

3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate can be synthesized by the reaction of 3-acetyl-4-hydroxy-2H-chromen-2-one with ethyl propionate in the presence of a strong acid catalyst. This reaction leads to the formation of 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate with a yield of around 70%.

Scientific Research Applications

3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases.

properties

IUPAC Name

(3-ethyl-4-methyl-2-oxochromen-7-yl) propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-4-11-9(3)12-7-6-10(18-14(16)5-2)8-13(12)19-15(11)17/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRXCVMIJYRTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OC(=O)CC)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate

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